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N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide

PDE9A inhibition Structure-activity relationship Isomer differentiation

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide (CAS 899945-14-3) is a synthetic small molecule belonging to the N-acyl pyrazolo[3,4-d]pyrimidin-4-one chemotype, a scaffold recognized for potent inhibition of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cGMP and is implicated in cognitive function, cardiovascular regulation, and metabolic disorders. The compound features three distinct structural motifs: a tert-butyl group at the N-1 position of the pyrazolo[3,4-d]pyrimidine core, a carbonyl linkage at the N-5 position forming an N-acyl hydrazide-like bridge, and a 4-methoxybenzamide terminus.

Molecular Formula C17H19N5O3
Molecular Weight 341.371
CAS No. 899945-14-3
Cat. No. B2677845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide
CAS899945-14-3
Molecular FormulaC17H19N5O3
Molecular Weight341.371
Structural Identifiers
SMILESCC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C17H19N5O3/c1-17(2,3)22-14-13(9-19-22)16(24)21(10-18-14)20-15(23)11-5-7-12(25-4)8-6-11/h5-10H,1-4H3,(H,20,23)
InChIKeyNPZWCOLIEHOZEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide (CAS 899945-14-3): Pyrazolopyrimidine PDE9 Inhibitor Procurement Guide


N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide (CAS 899945-14-3) is a synthetic small molecule belonging to the N-acyl pyrazolo[3,4-d]pyrimidin-4-one chemotype, a scaffold recognized for potent inhibition of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cGMP and is implicated in cognitive function, cardiovascular regulation, and metabolic disorders [1]. The compound features three distinct structural motifs: a tert-butyl group at the N-1 position of the pyrazolo[3,4-d]pyrimidine core, a carbonyl linkage at the N-5 position forming an N-acyl hydrazide-like bridge, and a 4-methoxybenzamide terminus. This specific combination distinguishes it from positional isomers (2-methoxy: CAS 899751-47-4; 3-methoxy: CAS 899995-24-5) and from other N-1 substituent variants within the PDE9 inhibitor patent landscape [2]. Preliminary sourcing interest arises from its potential as a research tool for PDE9A pharmacology, a lead-like scaffold for medicinal chemistry optimization, and a reference standard in the broader family of pyrazolo[3,4-d]pyrimidine kinase and phosphodiesterase inhibitors.

Procurement Alert for N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide: Why Isomer and Substituent Interchange Undermines PDE9 Inhibitor Studies


Pyrazolo[3,4-d]pyrimidine PDE9 inhibitors are exquisitely sensitive to the position of the benzamide methoxy substituent and the identity of the N-1 alkyl group. Literature on the structurally analogous US9617269 compound series demonstrates that IC50 values against human PDE9A span over two orders of magnitude (5.5 nM to 98 nM) solely from variations in the N-acyl aryl substitution pattern and the N-1 appendage [1]. The 4-methoxy isomer (target compound) places the methoxy group para to the amide carbonyl, orienting the electron-donating substituent directly along the molecular axis, which is expected to impact both the torsional profile of the benzamide and the H-bond acceptor geometry at the PDE9 active site. In contrast, the 3-methoxy isomer (CAS 899995-24-5) positions the methoxy group meta, altering the dipole and steric presentation [2]. Procurement of a 'pyrazolo[3,4-d]pyrimidine benzamide derivative' without specifying the exact substitution pattern risks acquiring a compound with substantially different target engagement, selectivity, and downstream pharmacological effects, rendering experimental results non-reproducible and cross-study comparisons invalid.

Quantitative Evidence Guide for N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide: Comparator-Based Differentiation Data


Para-Methoxybenzamide Substitution: Structural Rationale for PDE9 Active Site Recognition Over Meta- and Ortho-Isomers

The target compound bears a 4-methoxybenzamide group, placing the methoxy substituent in the para position relative to the amide carbonyl. In pyrazolo[3,4-d]pyrimidine PDE9 inhibitors, the benzamide moiety occupies the enzyme's specificity pocket, and theoretical docking models predict that a para-methoxy group can engage a distinct H-bond network with conserved polar residues at the rim of the PDE9 active site, whereas a meta-methoxy group (3-methoxy isomer, CAS 899995-24-5) projects the substituent at a ~120° angle, potentially clashing with the hydrophobic clamp formed by Phe456 and Leu420 [1]. The 2-methoxy isomer (CAS 899751-47-4) introduces significant steric hindrance near the amide linkage, likely imposing a non-planar benzamide geometry that is disfavored for PDE9 binding. Within the US9617269 patent series, a closely analogous compound pair demonstrates that shifting from a 4-methoxy to a 3-fluoro-4-methoxy substitution pattern alters PDE9A IC50 by approximately 2.3-fold (from 26 nM to 11.5 nM) [2], underscoring the sensitivity of potency to the electronic and steric character at the para position.

PDE9A inhibition Structure-activity relationship Isomer differentiation

N-1 tert-Butyl Substituent: Lipophilic Bulk and Metabolic Stability Differentiation from Cyclopentyl and Isopropyl Analogs

The target compound incorporates a tert-butyl group at the N-1 position of the pyrazolo[3,4-d]pyrimidine core, distinguishing it from the cyclopentyl-containing WYQ-38 (IC50 98 nM) and cyclopentyl-containing WYQ-46 (IC50 6 nM) in the US9617269 patent [1]. The tert-butyl group (calculated logP contribution ~1.5) is more lipophilic than isopropyl (contribution ~0.8) but less than cyclopentyl (contribution ~1.8), placing the target compound in a distinct lipophilicity band that may balance cell permeability against metabolic clearance. In published PDE9 inhibitor optimization campaigns, replacing a cyclopentyl with a tert-butyl group at the pyrazole N-1 position retained PDE9A inhibitory potency while reducing CYP3A4-mediated oxidative metabolism, as the quaternary carbon of tert-butyl lacks the metabolically labile C-H bonds present in cyclopentyl rings [2]. The PCT patent family WO2012/082747 further demonstrates that N-1 tert-butyl pyrazolo[3,4-d]pyrimidines exhibit improved brain-to-plasma ratios (Kp > 0.3) compared to N-1 isopropyl variants (Kp < 0.15) in rodent pharmacokinetic studies, attributed to reduced P-glycoprotein efflux [3].

Metabolic stability PDE9 inhibitor optimization N-1 substituent SAR

N-Acyl Hydrazide Linkage at N-5: Differentiation from N-Alkyl and Direct Amine Pyrazolo[3,4-d]pyrimidine PDE Inhibitors

The target compound features an N-acyl hydrazide-type linkage (N-5 carbonyl connected to the benzamide moiety), which differs fundamentally from the N-5 aryl or N-5 alkyl substituents found in many pyrazolo[3,4-d]pyrimidine kinase inhibitors (e.g., BTK inhibitors in patent US20160083373) and from the 5-amino-pyrazolo[3,4-d]pyrimidine chemotype commonly explored as Src-family kinase inhibitors [1]. This N-5 carbonyl serves as a hydrogen bond acceptor and rigidifies the molecule in an extended conformation. In the PDE9 inhibitor pharmacophore, the N-5 carbonyl is proposed to interact with the invariant glutamine Gln453 in the PDE9 active site, a contact that is absent when the N-5 position is substituted with a carbon-linked aryl group [2]. Consequently, procuring a generic 'pyrazolo[3,4-d]pyrimidine benzamide' from a kinase inhibitor library may yield a compound with N-5 alkyl/aryl substitution that lacks PDE9 inhibitory activity entirely, as kinase-targeted pyrazolo[3,4-d]pyrimidines typically exploit the N-5 position for hinge-region hydrogen bonding to kinases rather than the PDE metal-binding pocket.

N-5 substitution PDE isoform selectivity Hydrogen bond donor/acceptor pharmacophore

Computed Molecular Properties: Differentiation from 2-Methoxy and 3-Methoxy Isomers via XLogP3, Topological Polar Surface Area, and Rotatable Bond Count

The three positional isomers (2-methoxy, 3-methoxy, and 4-methoxy) share identical molecular formula (C17H19N5O3, MW 341.37 g/mol) and identical heavy atom count, yet their electronic and conformational properties diverge. PubChem computed data for the 3-methoxy isomer (CID 16804034) reveals XLogP3 = 1.6, hydrogen bond donor count = 1, hydrogen bond acceptor count = 5, and rotatable bond count = 3 [1]. The target 4-methoxy isomer is expected to exhibit a slightly higher XLogP3 (~1.7) due to the para methoxy group's greater solvent-accessible surface area relative to the meta methoxy, which is partially shielded by the benzamide ring. Additionally, the 4-methoxy isomer's C-O bond vector is aligned with the amide C=O dipole (para), creating an overall molecular dipole moment that differs from the meta isomer by approximately 0.7 Debye (estimated by DFT calculations on analogous benzamides), potentially affecting solubility and protein binding [2]. The 2-methoxy isomer imposes an intramolecular steric clash between the ortho methoxy and the amide N-H, increasing the torsional barrier for the benzamide rotation by an estimated 2-3 kcal/mol and likely reducing the population of the bioactive planar conformation.

In silico ADME Isomer physicochemical comparison Lead-likeness

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide: Prioritized Research and Procurement Scenarios


Scenario A: PDE9A Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Expansion

Medicinal chemistry teams exploring PDE9A as a target for cognitive enhancement, heart failure, or pulmonary arterial hypertension can utilize the target compound as a core scaffold for systematic SAR exploration. The 4-methoxybenzamide terminus provides a synthetically accessible handle for amide coupling diversification, while the N-1 tert-butyl group imparts favorable lipophilic and metabolic properties relative to cyclopentyl analogs (as discussed in Section 3, Evidence 2). Procuring the exact 4-methoxy isomer ensures that baseline PDE9A potency and selectivity reflect the para-substitution electronic effects, avoiding confounding data from meta- or ortho-methoxy contaminants [1].

Scenario B: Isomer-Specific PDE9 Binding Mode Studies via X-Ray Crystallography or Cryo-EM

Structural biology groups aiming to solve the co-crystal structure of a pyrazolo[3,4-d]pyrimidine inhibitor bound to the PDE9A catalytic domain should select the 4-methoxy isomer for its defined H-bond donor/acceptor geometry at the benzamide terminus. The para-methoxy group projects a clear electron density signature in X-ray maps and its predicted interaction with the PDE9A Gln453 residue (see Section 3, Evidence 3) can be distinguished from the meta-methoxy binding mode, enabling rigorous pharmacophore validation. Compound purity ≥95% (HPLC) with isomer identity confirmed by ¹H-NMR and LC-MS is essential for successful crystallization trials [2].

Scenario C: Chemical Probe Qualification and Selectivity Profiling Against PDE Isoforms

Chemical biology groups developing PDE9A-selective chemical probes require compounds with documented PDE isoform selectivity profiles. The target compound's pyrazolo[3,4-d]pyrimidine core and N-5 acyl linkage favor PDE9 over PDE5 (sildenafil target) and PDE4 (rolipram target) based on class-level selectivity data (see Section 3, Evidence 3) [3]. When cross-screening against a PDE isoform panel (PDE1-PDE11), the 4-methoxy isomer should be used as the reference compound to establish the selectivity fingerprint of the para-substituted benzamide series, with parallel testing of the 3-methoxy isomer serving as a selectivity control.

Scenario D: Metabolic Stability Assessment and in vivo Pharmacokinetic Bridging Studies

DMPK departments seeking to characterize the metabolic fate of pyrazolo[3,4-d]pyrimidine PDE9 inhibitors can employ the target compound for in vitro microsomal stability assays (human, rat, mouse liver microsomes) and subsequent in vivo PK studies. The N-1 tert-butyl group is predicted to reduce CYP-mediated oxidation compared to N-1 cyclopentyl analogs, and the 4-methoxy substituent may undergo O-demethylation as a primary metabolic pathway. Quantification of these metabolic soft spots using the target compound informs scaffold optimization strategies and enables direct comparison with literature PDE9 inhibitors such as PF-04447943 [4].

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